4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole is a complex organic compound characterized by its unique molecular structure. This compound is part of the oxadiazole family, known for its diverse applications in various scientific fields. The structure of this compound includes a fused ring system that contributes to its stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole typically involves multiple steps, starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production. Continuous flow reactors and automated systems are often employed to enhance production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which provides multiple reactive sites .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions can lead to the formation of simpler compounds .
Wissenschaftliche Forschungsanwendungen
4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole has a wide range of applications in scientific research In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it serves as a probe for studying molecular interactions and pathwaysIndustrially, it is used in the production of advanced materials and specialty chemicals .
Wirkmechanismus
The mechanism of action of 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 4,8-Methano-4H-indeno[5,6-C][1,2,5]oxadiazole include other members of the oxadiazole family, such as 1,2,4-oxadiazole and 1,3,4-oxadiazole. These compounds share structural similarities but differ in their reactivity and applications .
Uniqueness: What sets this compound apart from its counterparts is its fused ring system, which enhances its stability and reactivity. This unique structure makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
38156-57-9 |
---|---|
Molekularformel |
C10H6N2O |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
4-oxa-3,5-diazatetracyclo[5.5.1.02,6.08,12]trideca-1(12),2,5,8,10-pentaene |
InChI |
InChI=1S/C10H6N2O/c1-2-5-6(3-1)8-4-7(5)9-10(8)12-13-11-9/h1-3,7H,4H2 |
InChI-Schlüssel |
VUSHDMRMOQQBSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3=CC=CC3=C1C4=NON=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.